molecular formula C10H14ClNO2 B1270908 5-Tert-butyl-4-(chloromethyl)-2-furamide CAS No. 634171-67-8

5-Tert-butyl-4-(chloromethyl)-2-furamide

Cat. No. B1270908
CAS RN: 634171-67-8
M. Wt: 215.67 g/mol
InChI Key: YFESPYPTUDIGBE-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-(chloromethyl)-2-furamide is a chemical compound that belongs to the class of organic compounds known as furans. Furans are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. The tert-butyl group attached to the fifth position of the furan ring increases the steric bulk of the molecule, which can influence its reactivity and physical properties. The chloromethyl group at the fourth position allows for further functionalization through nucleophilic substitution reactions .

Synthesis Analysis

The synthesis of 5-tert-butyl-4-(chloromethyl)-2-furamide and related compounds involves chloromethylation, which is a reaction that introduces a chloromethyl group into a molecule. This process can be quite rigorous, requiring high temperatures and extended reaction times. For example, 3-ethoxycarbonyl- and 3-acetyl-2-methyl-5-tert-butylfurans undergo chloromethylation under conditions of 55-60°C for 3-3.5 hours . The presence of the tert-butyl group in the α-position of the furan ring has a pronounced effect on electrophilic substitutions at the neighboring position of the heteroring, as seen in the synthesis of various phosphorylated derivatives .

Molecular Structure Analysis

The molecular structure of furan derivatives can be quite complex, with significant differences in bond angles around the furan ring due to possible hybridization effects. For instance, in the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, the furan and benzene rings are inclined at an angle to each other, and the exocyclic bond angles at the furan C(2) and C(5) atoms differ markedly . These structural features are common in furan compounds and can influence their chemical behavior.

Chemical Reactions Analysis

The chloromethyl group in 5-tert-butyl-4-(chloromethyl)-2-furamide serves as a reactive site for further chemical transformations. For example, halomethyl derivatives of furan-2-carboxylic acid can react with nucleophilic agents such as secondary amines and sodium butanethiolate to form substitution products . Additionally, the presence of the tert-butyl group can affect the reactivity of the chloromethyl group, as seen in the slower reaction of the chloromethylated nitrile compared to similar compounds without the tert-butyl substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-tert-butyl-4-(chloromethyl)-2-furamide are influenced by its molecular structure. The steric bulk of the tert-butyl group can affect the solubility and reactivity of the compound. For instance, aromatic polyamides derived from tert-butylhydroquinone exhibit good solubility in organic solvents and high thermal stability, which can be attributed to the tert-butyl group's influence on the polymer's structure . Similarly, the electronic properties of furan derivatives, such as hyperpolarizability and charge transfer, can be studied through spectroscopic methods and computational analyses, providing insights into their potential applications in materials science .

Scientific Research Applications

  • Phosphorylation and Reactivity Studies : The compound has been involved in studies focused on the phosphorylation of halomethyl derivatives of furan compounds. For instance, Pevzner (2002) explored the synthesis and phosphorylation of bis(diethoxyphosphorylmethyl)furans and found that the presence of a tert-butyl substituent influences the reactivity of adjacent chloromethyl groups in furan compounds (Pevzner, 2002).

  • Production of Biofuels and Polymers : Dutta, Wu, and Mascal (2015) demonstrated the use of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride, derived from 5-(chloromethyl)furfural, in the production of furoate ester biofuels and polymers of furan dicarboxylic acid (Dutta, Wu, & Mascal, 2015).

  • Organic Material Synthesis : The research also extends to the synthesis of various organic materials. For instance, Hsiao, Yang, and Chen (2000) discussed the synthesis of polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol, highlighting the application in creating noncrystalline, thermally stable materials (Hsiao, Yang, & Chen, 2000).

  • Inorganic Chemistry : The compound has been used in the synthesis of hexacyclic binuclear tin complexes, as reported by Jiménez‐Pérez et al. (2000), who synthesized new hexacyclic bimetallic tin compounds derived from bis-(3,5-di-tert-butyl-2-phenol)oxamide (Jiménez‐Pérez et al., 2000).

  • Biomass Conversion : Mascal and Nikitin (2010) explored the high-yield conversion of plant biomass into key value-added feedstocks like 5-(hydroxymethyl)furfural and levulinic acid via 5-(chloromethyl)furfural, illustrating the compound's role in sustainable chemistry (Mascal & Nikitin, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

5-tert-butyl-4-(chloromethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-10(2,3)8-6(5-11)4-7(14-8)9(12)13/h4H,5H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFESPYPTUDIGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(O1)C(=O)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363980
Record name 5-tert-butyl-4-(chloromethyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-4-(chloromethyl)-2-furamide

CAS RN

634171-67-8
Record name 5-tert-butyl-4-(chloromethyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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